![molecular formula C18H27N3O4S B7571885 3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7571885.png)
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DESI-2 or N-[(1S)-1-(2-oxopyrrolidin-1-yl)propan-2-yl]-3-(diethylsulfamoyl)benzamide. It has a molecular weight of 392.52 g/mol and a chemical formula of C18H28N2O4S.
Mécanisme D'action
The mechanism of action of DESI-2 is not fully understood, but it has been reported to inhibit the activity of lysine-specific demethylase 1 (LSD1), an enzyme that is involved in epigenetic regulation. By inhibiting LSD1, DESI-2 may affect the expression of genes that are involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
DESI-2 has been reported to have several biochemical and physiological effects, including the inhibition of LSD1 activity, the induction of cell cycle arrest and apoptosis in cancer cells, and the inhibition of cancer cell migration and invasion. It has also been reported to have low toxicity in non-cancerous cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DESI-2 in lab experiments is its potential anti-tumor activity, which could be useful in cancer research. Another advantage is its low toxicity in non-cancerous cells. However, one limitation is that the mechanism of action of DESI-2 is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on DESI-2. One direction is to further investigate its mechanism of action, particularly its effects on gene expression in cancer cells. Another direction is to test its anti-tumor activity in animal models of cancer. Additionally, DESI-2 could be modified to improve its potency and selectivity for LSD1 inhibition. Finally, DESI-2 could be tested in combination with other cancer treatments to determine if it has synergistic effects.
Méthodes De Synthèse
The synthesis of DESI-2 involves the reaction of 3-aminobenzamide with diethyl sulfamoyl chloride and N-Boc-proline in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then deprotected with trifluoroacetic acid to yield DESI-2. This synthesis method has been reported in a scientific paper by Liu et al. (2015).
Applications De Recherche Scientifique
DESI-2 has been synthesized for its potential use in scientific research, particularly in the field of cancer research. It has been reported to have anti-tumor activity in vitro and in vivo, as well as the ability to inhibit cancer cell migration and invasion. DESI-2 has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-21(5-2)26(24,25)16-9-6-8-15(12-16)18(23)19-14(3)13-20-11-7-10-17(20)22/h6,8-9,12,14H,4-5,7,10-11,13H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTWECAEUZUFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC(C)CN2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

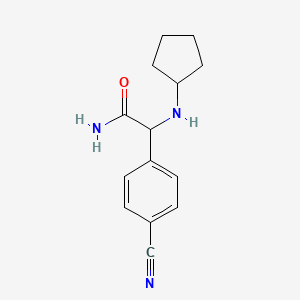
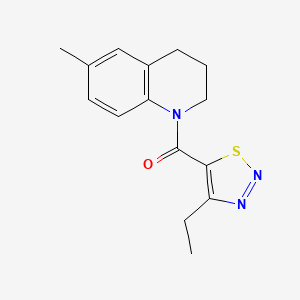
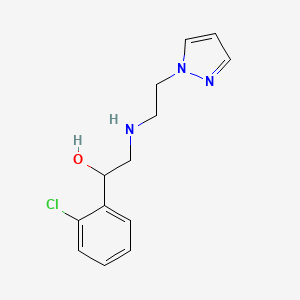
![N-[(1-cyclopropylpyrrolidin-3-yl)methyl]-5-fluoro-3-methyl-1-benzothiophene-2-carboxamide](/img/structure/B7571824.png)
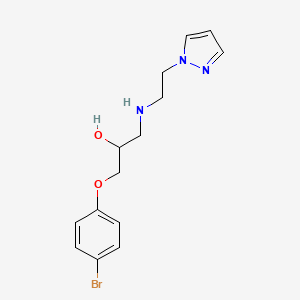
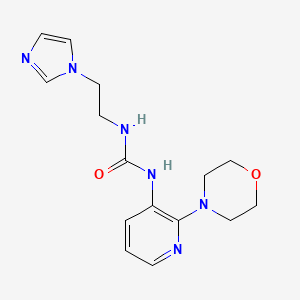
![2-(2-Pyrazol-1-ylethylamino)-1-[4-(trifluoromethyl)phenyl]ethanol](/img/structure/B7571849.png)
![2-[(3-cyano-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)sulfanyl]propanamide](/img/structure/B7571856.png)
![5-[(4-bromophenyl)methyl-methylsulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7571862.png)

![5-[(2-Methoxy-4-methylphenyl)sulfamoyl]thiophene-3-carboxylic acid](/img/structure/B7571880.png)

![1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]tetrazol-5-amine](/img/structure/B7571896.png)
